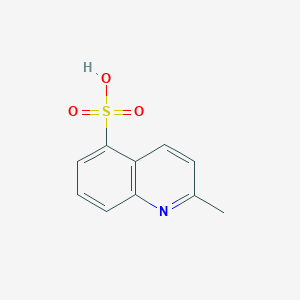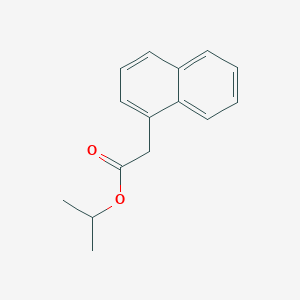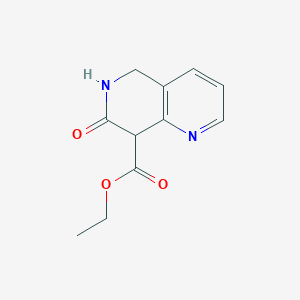
2-Chloro-1-cyclohexyl-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-1-ciclohexil-4-vinilbenceno es un compuesto orgánico con la fórmula molecular C14H17Cl. Es un derivado del benceno, que presenta un átomo de cloro, un grupo ciclohexilo y un grupo vinilo unidos al anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-1-ciclohexil-4-vinilbenceno normalmente implica reacciones de sustitución electrofílica aromática. Un método común es la cloración de 1-ciclohexil-4-vinilbenceno utilizando gas cloro o un agente clorante como el cloruro de tionilo (SOCl2) en condiciones controladas. La reacción suele llevarse a cabo en un disolvente inerte como el diclorometano a bajas temperaturas para evitar la sobrecloración.
Métodos de producción industrial
La producción industrial de 2-Cloro-1-ciclohexil-4-vinilbenceno puede implicar rutas sintéticas similares pero a mayor escala. El proceso incluiría el uso de agentes clorantes y disolventes de calidad industrial, con un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. La mezcla de reacción normalmente se somete a pasos de purificación como la destilación o la recristalización para aislar el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-1-ciclohexil-4-vinilbenceno puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser reemplazado por otros sustituyentes mediante reacciones de sustitución nucleofílica.
Reacciones de oxidación: El grupo vinilo puede oxidarse para formar aldehídos o ácidos carboxílicos.
Reacciones de reducción: El grupo vinilo puede reducirse a un grupo etilo mediante reacciones de hidrogenación.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como el hidróxido de sodio (NaOH) o el terc-butóxido de potasio (KOtBu) en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) con gas hidrógeno (H2) a alta presión.
Productos principales formados
Sustitución: Formación de compuestos como 2-hidroxi-1-ciclohexil-4-vinilbenceno.
Oxidación: Formación de 2-cloro-1-ciclohexil-4-vinilbenzaldehído o 2-cloro-1-ciclohexil-4-vinilbenzoico.
Reducción: Formación de 2-cloro-1-ciclohexil-4-etilbenceno.
Aplicaciones Científicas De Investigación
2-Cloro-1-ciclohexil-4-vinilbenceno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Utilizado en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-1-ciclohexil-4-vinilbenceno depende de las reacciones específicas que sufre. En las reacciones de sustitución electrofílica aromática, el compuesto actúa como un sistema aromático rico en electrones que puede reaccionar con electrófilos para formar derivados de benceno sustituidos. Los objetivos moleculares y las vías involucradas incluyen la formación de un complejo sigma (ión arenio) seguido de la desprotonación para restaurar la aromaticidad.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-1-ciclohexilbenceno: Carece del grupo vinilo, lo que lo hace menos reactivo en ciertos tipos de reacciones.
1-Ciclohexil-4-vinilbenceno:
2-Cloro-4-vinilbenceno: Carece del grupo ciclohexilo, lo que influye en sus propiedades físicas y químicas.
Singularidad
2-Cloro-1-ciclohexil-4-vinilbenceno es único debido a la presencia tanto de un átomo de cloro como de un grupo vinilo en el anillo de benceno, junto con un grupo ciclohexilo. Esta combinación de sustituyentes confiere una reactividad distinta y un potencial para diversas aplicaciones en diversos campos de investigación e industria.
Propiedades
Fórmula molecular |
C14H17Cl |
|---|---|
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
2-chloro-1-cyclohexyl-4-ethenylbenzene |
InChI |
InChI=1S/C14H17Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h2,8-10,12H,1,3-7H2 |
Clave InChI |
GUSAIMQTAZHRGF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1)C2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)




![7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11881133.png)


